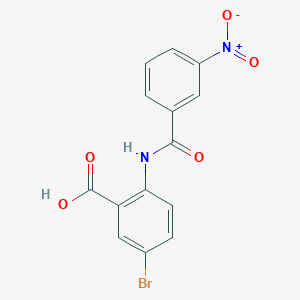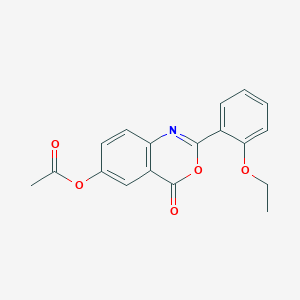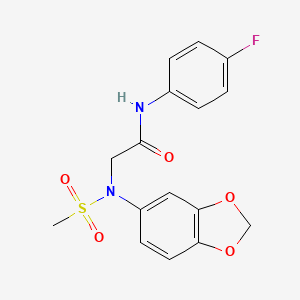
5-Bromo-2-(3-nitrobenzamido)benzoic acid
Descripción general
Descripción
5-Bromo-2-(3-nitrobenzamido)benzoic acid is an organic compound that features both bromine and nitro functional groups attached to a benzoic acid core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(3-nitrobenzamido)benzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Bromination: The addition of a bromine atom to the aromatic ring, typically using bromine or a bromine source like N-bromosuccinimide (NBS).
Amidation: The formation of an amide bond by reacting the nitrobenzoyl chloride with an amine, followed by hydrolysis to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The process may include:
Large-scale nitration and bromination: Using industrial reactors to handle the exothermic nature of these reactions.
Purification: Techniques such as recrystallization or chromatography to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-2-(3-nitrobenzamido)benzoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The bromine atom can be substituted with other nucleophiles in reactions such as Suzuki-Miyaura coupling, which involves palladium-catalyzed cross-coupling with boronic acids.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Palladium catalysts, boronic acids, and bases like potassium carbonate in an organic solvent.
Major Products
Reduction: 5-Amino-2-(3-nitrobenzamido)benzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Bromo-2-(3-nitrobenzamido)benzoic acid is utilized in several research areas:
Organic Synthesis: As a building block for more complex molecules, particularly in the synthesis of pharmaceuticals and agrochemicals.
Medicinal Chemistry: Investigated for its potential as a precursor in the development of therapeutic agents.
Materials Science: Used in the creation of novel organic compounds with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-(3-nitrobenzamido)benzoic acid depends on its application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical transformations. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-2-nitrobenzoic acid: Similar structure but lacks the amide group.
2-Amino-5-bromo-3-nitrobenzoic acid: Contains an amino group instead of an amide group.
Uniqueness
5-Bromo-2-(3-nitrobenzamido)benzoic acid is unique due to the presence of both bromine and nitro groups along with an amide functionality
Propiedades
IUPAC Name |
5-bromo-2-[(3-nitrobenzoyl)amino]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN2O5/c15-9-4-5-12(11(7-9)14(19)20)16-13(18)8-2-1-3-10(6-8)17(21)22/h1-7H,(H,16,18)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHMSZJAYSOQYNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=C(C=C(C=C2)Br)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-{[(2,4-dichlorophenoxy)acetyl]amino}benzoyl)amino]benzoic acid](/img/structure/B3499533.png)
![2-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-3-phenyl-4(3H)-quinazolinone](/img/structure/B3499537.png)
![N-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}furan-2-carboxamide](/img/structure/B3499546.png)
![N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B3499547.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B3499552.png)
![2,5-dichloro-N-[({4-[(phenylacetyl)amino]phenyl}amino)carbonothioyl]benzamide](/img/structure/B3499565.png)

![2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B3499577.png)
![N-[2-(3-chloro-4-methoxyanilino)-2-oxoethyl]thiophene-2-carboxamide](/img/structure/B3499591.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-ethyl-N-(3-methylphenyl)glycinamide](/img/structure/B3499596.png)

![5-[(4-cyclohexylphenoxy)methyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B3499616.png)
![4-[(E)-2-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-1-cyanoethenyl]benzonitrile](/img/structure/B3499617.png)

